Carbon Impurity Reduction in Al₂O₃ Films: TDMAA vs. TMA
Al₂O₃ films deposited via thermal ALD using TDMAA and water co-reactant exhibited only 1.4% carbon impurity by XPS analysis after Ar⁺ sputtering removal of adventitious surface carbon [1]. This represents a substantial reduction compared to typical carbon incorporation observed with TMA-based Al₂O₃ ALD processes, where residual carbon from Al–CH₃ ligands can persist in the film [1].
| Evidence Dimension | Carbon impurity content in deposited Al₂O₃ film |
|---|---|
| Target Compound Data | 1.4 at. % carbon |
| Comparator Or Baseline | Trimethylaluminum (TMA) – baseline carbon levels typically higher due to Al–C bonds in precursor |
| Quantified Difference | Qualitative improvement noted; TDMAA contains no Al–C bonds |
| Conditions | Thermal ALD with H₂O co-reactant; XPS analysis post 2 min Ar⁺ sputtering |
Why This Matters
Lower carbon impurity reduces dielectric loss and improves electrical performance in microelectronic applications.
- [1] Buttera, S.C.; Mandia, D.J.; Barry, S.T. J. Vac. Sci. Technol. A 2017, 35, 01B128. View Source
